molecular formula C13H19N3S B5541462 1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA

1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA

Cat. No.: B5541462
M. Wt: 249.38 g/mol
InChI Key: WPJMQPDQKNHQOS-UHFFFAOYSA-N
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Description

1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexylmethyl group and a pyridin-3-yl group attached to a thiourea moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA typically involves the reaction of cyclohexylmethylamine with pyridine-3-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

Cyclohexylmethylamine+Pyridine-3-isothiocyanateThis compound\text{Cyclohexylmethylamine} + \text{Pyridine-3-isothiocyanate} \rightarrow \text{this compound} Cyclohexylmethylamine+Pyridine-3-isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA has found applications in several areas of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexylmethyl and pyridin-3-yl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-2-YL)THIOUREA
  • 1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-4-YL)THIOUREA
  • 1-(BENZYL)-3-(PYRIDIN-3-YL)THIOUREA

Uniqueness

1-(CYCLOHEXYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA is unique due to the specific positioning of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. The cyclohexylmethyl group also imparts distinct steric and electronic properties, differentiating it from other thiourea derivatives.

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-pyridin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJMQPDQKNHQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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